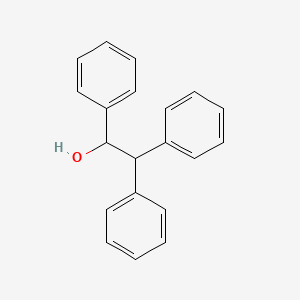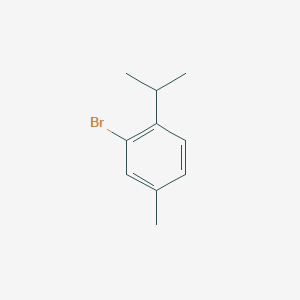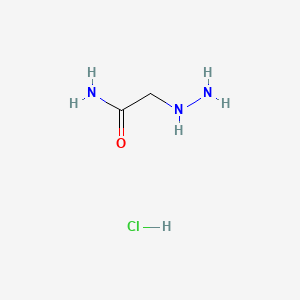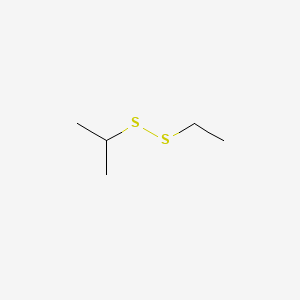
Ethyl isopropyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl isopropyl disulfide belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in garden onion and onion-family vegetables. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
1. Chemical Separation and Renewable Fuel Production Ethyl isopropyl disulfide has been involved in the study of separation processes, particularly in the separation of azeotropic mixtures like isopropyl alcohol and ethyl acetate through extractive distillation. This separation is crucial for the production of degradable and renewable fuel, highlighting the compound's importance in developing eco-friendly energy solutions Zhang et al., 2020.
2. Electronic and Material Properties this compound has been studied for its role in molecular electronics. A specific instance involves the replacement of ethyl groups in molecular conductors with isopropyl ones to study the steric effects on electronic structures. This research is crucial for understanding and designing new materials with optimal electronic properties for use in various technologies Filatre-Furcate et al., 2016.
3. Vulcanization and Rubber Improvement Significant research has been conducted on using thiophosphoryl disulfides, including this compound, as crosslinking agents for rubbers like chloroprene rubber (CR). This research aims to find eco-friendly and efficient alternatives to traditional vulcanizing agents, improving the mechanical properties of rubber products. Studies have shown that these agents not only enhance tensile strength but also provide antioxidant protection, marking a significant advancement in material science Das et al., 2004.
4. Disinfection and Healthcare Applications Research has also explored the use of compounds like this compound in healthcare settings, particularly focusing on disinfection. Studies have investigated the efficacy of alcohol-based solutions, including isopropyl and ethyl alcohol, against various pathogens, indicating the potential role of this compound in developing effective disinfectants Boyce, 2018.
properties
CAS RN |
53966-36-2 |
|---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
2-(ethyldisulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-6-7-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
PUUCPZKSTXFGOC-UHFFFAOYSA-N |
SMILES |
CCSSC(C)C |
Canonical SMILES |
CCSSC(C)C |
Other CAS RN |
53966-36-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



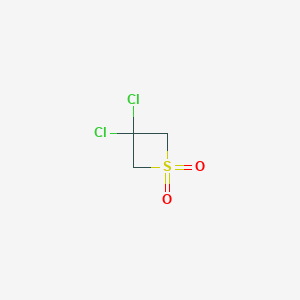
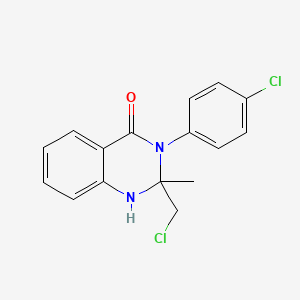
![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1615789.png)
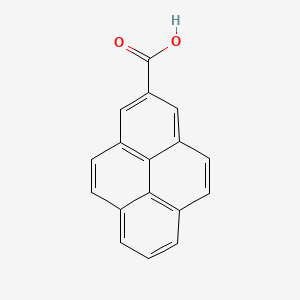

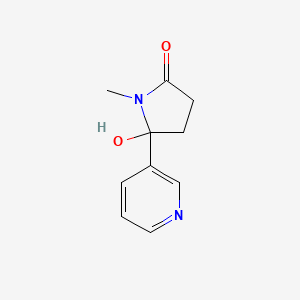

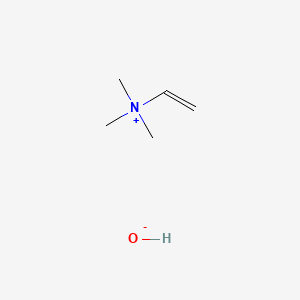
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)


